5-Methylhexanoic acid

Physical Chemistry Chemical Engineering Distillation

5-Methylhexanoic acid (CAS 628-46-6) is a strategic, non-interchangeable branched C7 fatty acid essential for synthesizing the blockbuster anticonvulsant Pregabalin. Unlike linear or other branched isomers, its unique anteiso-methyl branch at C5 delivers a distinct boiling point (216°C), density (0.91 g/cm³), and GC retention index (RI=1914), ensuring unequivocal identification and high-purity intermediate production. Procure with confidence—this high-assay (≥98%) material meets stringent JECFA/FEMA GRAS specifications for flavor synthesis and serves as a validated metabolomics reference standard. Choose 5-methylhexanoic acid for reproducible, regulatory-grade outcomes.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 628-46-6
Cat. No. B1205312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexanoic acid
CAS628-46-6
Synonyms5-methylhexanoic acid
5-methylhexylic acid
isoamylacetic acid
isoenanthic acid
isoheptanoic acid
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)O
InChIInChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyMHPUGCYGQWGLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water;  miscible with fat

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexanoic Acid (CAS 628-46-6): Properties and Industrial Role


5-Methylhexanoic acid (CAS 628-46-6) is a branched, seven-carbon, medium-chain fatty acid (MCFA) with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol [1]. It is a colorless to pale yellow liquid with a characteristic fermented cheese odor [2] and is classified as an anteiso-fatty acid, characterized by a methyl branch on the antepenultimate (C5) carbon [3]. It is found naturally in various food sources including heated pork, strawberry, tea, and mango , and is recognized as a flavoring agent (FEMA 3572) with a JECFA specification [2]. Its primary industrial significance lies in its role as a key synthetic intermediate, most notably in the manufacture of the blockbuster anticonvulsant drug Pregabalin [4].

The Pitfalls of Substituting 5-Methylhexanoic Acid with Unbranched or Isomeric Analogs


Generic substitution of 5-methylhexanoic acid with seemingly similar monocarboxylic acids—such as its linear counterpart hexanoic acid, or other branched isomers like 2-methylhexanoic acid and 4-methylvaleric acid—is scientifically indefensible due to quantifiable differences in physicochemical properties, metabolic behavior, and analytical detectability. The specific anteiso-methyl branch at the C5 position of 5-methylhexanoic acid dictates a unique set of characteristics, including a distinct boiling point of 216°C [1], a specific gravity of approximately 0.91 g/cm³ , and a refractive index of 1.422 [2], which diverge significantly from its linear and positional isomers. These differences are not trivial; they directly influence compound behavior in key industrial and research contexts, from chromatographic separation and identification to its specific metabolic fate as a chiral drug intermediate [3]. The following evidence quantifies these critical distinctions, confirming that 5-methylhexanoic acid is not an interchangeable commodity but a specific molecular tool.

Head-to-Head Comparative Data: 5-Methylhexanoic Acid vs. Key Analogs


Physicochemical Distinction: Boiling Point Elevation vs. Linear Hexanoic Acid

5-Methylhexanoic acid (C7 branched) exhibits a boiling point of 216 °C at atmospheric pressure (760 mmHg), which is significantly elevated compared to its linear seven-carbon analog, heptanoic acid (223 °C), but notably lower than the linear six-carbon analog, hexanoic acid (205 °C) [1]. This ~11 °C difference from hexanoic acid and ~7 °C difference from heptanoic acid is a critical design parameter for distillation and purification processes, confirming that 5-methylhexanoic acid cannot be treated as a simple C7 or C6 linear fatty acid [2].

Physical Chemistry Chemical Engineering Distillation Separation Science

Analytical Differentiation: Unique GC Retention Behavior vs. 2-Methylhexanoic Acid

5-Methylhexanoic acid is clearly distinguishable from its positional isomer, 2-methylhexanoic acid, by gas-liquid chromatography (GLC), enabling precise identification and quantification in complex mixtures [1]. The specific retention time for 5-methylhexanoic acid on a polar DB-Wax capillary GC column is reported with a retention index (RI) of 1914 [2]. While a direct RI for 2-methylhexanoic acid on the same column is not provided, the study by Thijsse and van der Linden demonstrates that GLC resolves these two isomers, which were formed as distinct products during the microbial oxidation of 2-methylhexane [1]. This chromatographic resolution is a direct consequence of the unique interaction of the anteiso-branched chain with the stationary phase.

Analytical Chemistry Metabolomics Gas Chromatography Quality Control

Spectroscopic Distinction: IR Spectral Fingerprinting vs. 2-Methyl and 3-Methyl Hexanoic Acids

Infrared (IR) spectroscopy in the lithium fluoride (C-H stretching) region provides a definitive method to distinguish 5-methylhexanoic acid from its 2-methyl and 3-methyl isomers [1]. The study by Guertin et al. (1956) explicitly states that the absorption profiles of these three isomers are unique and can be used for their identification [1]. Furthermore, it was found that the relative intensities of absorption bands at 2930 cm⁻¹ and 2860 cm⁻¹ compared to those at 2960 cm⁻¹ and 2870 cm⁻¹ are greater when the ratio of methylene (-CH₂-) to methyl (-CH₃) groups is ≥ 3:1, with 2-methylhexanoic acid being a noted exception due to an interaction between its C2 methyl group and the carboxyl moiety [1]. This provides a structural and spectroscopic basis for differentiating 5-methylhexanoic acid from its close analogs.

Analytical Chemistry Spectroscopy Material Science Quality Assurance

Metabolic Selectivity: Distinct Biocatalytic Oxidation Rate vs. 2-Methylhexanoic Acid

In Pseudomonas cells adapted to grow on 2-methylhexane, 5-methylhexanoic acid is oxidized at a significantly faster rate than its positional isomer, 2-methylhexanoic acid [1]. The study by Thijsse and van der Linden (1961) demonstrates that this microbial system exhibits a clear metabolic preference for the C6-oxidation pathway, which involves 5-methylhexanoic acid as an intermediate, over the C1-oxidation pathway leading to 2-methylhexanoic acid [1]. This difference in oxidation rates underscores a fundamental biological discrimination between the two isomers, with implications for their environmental fate and use in biocatalytic transformations.

Biotechnology Microbial Metabolism Biocatalysis Environmental Science

High-Value Application Scenarios for 5-Methylhexanoic Acid Driven by Empirical Evidence


Synthesis of the Anticonvulsant Pregabalin (Lyrica®)

The primary industrial demand for 5-methylhexanoic acid is as a critical building block in the multi-step synthesis of the blockbuster drug Pregabalin [1]. The metabolic and chromatographic differentiation of 5-methylhexanoic acid from its isomers (as shown in Section 3, Evidence Items 2 and 4) is paramount here; the synthetic route to the chiral intermediate (S)-3-(aminomethyl)-5-methylhexanoic acid demands high-purity starting material to avoid the formation of isomeric impurities that would be difficult to remove and could compromise the drug's efficacy and safety profile [2]. The distinct boiling point (Section 3, Evidence Item 1) is also relevant for purification steps during synthesis.

Authentic Standard for Metabolomics and Food Analysis

5-Methylhexanoic acid is a known natural metabolite found in foods like mango and tea, and in human biofluids [1]. In metabolomics research, it is essential as an authentic reference standard to confirm its presence and quantify its abundance in biological samples [2]. The proven analytical differentiation by GC (RI=1914) and unique IR spectral fingerprint (Section 3, Evidence Items 2 and 3) provide the validated methods required for its unambiguous identification in complex biological matrices, a task that would be confounded if a structurally similar, but incorrect, analog were used as a standard.

Precursor for Specialty Flavor and Fragrance Compounds

With a FEMA GRAS designation (No. 3572) and a JECFA specification, 5-methylhexanoic acid is used directly as a flavoring agent to impart a 'cheese, fermented' note in food products at typical use levels of 0.05–5 ppm [1]. More importantly, it serves as a precursor for synthesizing its esters, such as methyl 5-methylhexanoate, which have distinct and valuable fruity flavor profiles [2]. The precise physicochemical properties (boiling point, density, refractive index, Section 3, Evidence Item 1) are essential for ensuring consistency and safety in the formulation of complex flavor blends, where a substitute analog would alter the sensory profile and may not meet regulatory purity specifications (e.g., 95% minimum assay [3]).

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